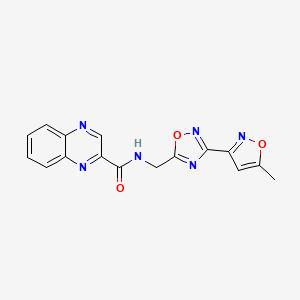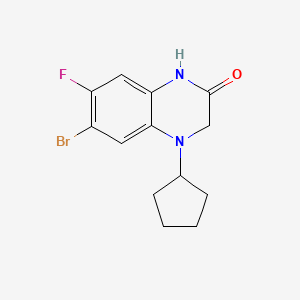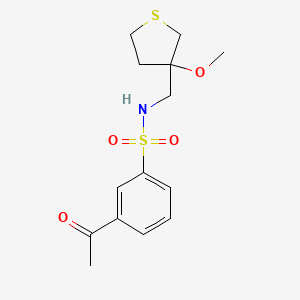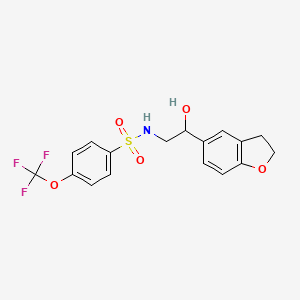
1-(2,6-dimethylpyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2,6-dimethylpyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine” is a complex organic molecule that contains a pyrimidine ring and a pyrazole ring. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of the pyrimidine and pyrazole rings, along with the various substituents attached to these rings. The exact structure would depend on the positions of these substituents on the rings .
Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. In general, pyrimidine and pyrazole rings can participate in a variety of chemical reactions, including substitutions, additions, and ring-opening reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of the pyrimidine and pyrazole rings would likely make the compound aromatic and potentially capable of participating in π-π stacking interactions .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Heterocyclic Compound Synthesis : The synthesis of pyrimidine-linked pyrazole heterocyclic compounds through microwave irradiative cyclocondensation has been studied. These compounds exhibit significant insecticidal and antibacterial potential, highlighting the importance of structural modifications for biological activity (Deohate & Palaspagar, 2020).
- Antimicrobial and Anticancer Properties : New cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines were synthesized to evaluate their antimicrobial activity, demonstrating pronounced antimicrobial properties. The structure–activity relationship study revealed the critical role of the 3,5-dimethyl-1H-pyrazol-1-yl moiety for activity manifestation (Sirakanyan et al., 2021).
- Antitumor, Antifungal, and Antibacterial Activity : Pyrazole derivatives were synthesized and characterized, with their biological activities against breast cancer and microbes confirmed, indicating the potential of such compounds for developing new pharmacophores (Titi et al., 2020).
Chemical Synthesis and Characterization
- Novel Compound Synthesis : A study on the four-step synthesis of novel (S)-1-(heteroaryl)ethan-1-amines from (S)-Boc-alanine elaborated on the cyclization processes to yield diverse pyrimidine and pyrazole derivatives, elucidating their structural elucidation through NMR (Svete et al., 2015).
- Antifungal Effects : The antifungal effect of some 4-Chloro-6-Methoxy-N,N-Dimethylpyrimidin-2-Amine derivatives on fungi like Aspergillus terreus and Aspergillus niger was investigated, highlighting the potential of these compounds as antifungal agents (Jafar et al., 2017).
Catalysis and Chemical Reactions
- Catalyzed Synthesis of Pyridine-Pyrimidines : Efficient synthesis of 1,3-dimethyl-5-aryl-7-(pyridine-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones through a three-component reaction catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica under microwave irradiation was reported. This method showcases the reusability of the catalyst and highlights the synthetic versatility of pyrazole derivatives (Rahmani et al., 2018).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities . These compounds typically target essential enzymes or proteins in the parasites causing these diseases.
Mode of Action
It’s known that similar pyrazole derivatives interact with their targets, causing changes that inhibit the growth and proliferation of the parasites .
Biochemical Pathways
Similar pyrazole derivatives have been found to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism . This inhibition can disrupt the normal functioning of the parasites, leading to their death.
Pharmacokinetics
It’s known that the pharmacokinetic properties of a drug can significantly impact its bioavailability and effectiveness .
Result of Action
Similar pyrazole derivatives have shown to suppress the growth of parasites, leading to their death .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the action of a drug .
Eigenschaften
IUPAC Name |
2-(2,6-dimethylpyrimidin-4-yl)-5-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-6-5-10(13-8(3)12-6)15-9(11)4-7(2)14-15/h4-5H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPSRLKEWQZEBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2C(=CC(=N2)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2887092.png)
![N-(3-fluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2887095.png)


![1-(2-methoxyphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2887102.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(1H-imidazol-1-yl)picolinamide](/img/structure/B2887103.png)
![Oxiran-2-yl-[2-[4-(trifluoromethyl)phenyl]azepan-1-yl]methanone](/img/structure/B2887104.png)
![N-[cyano(2-methylphenyl)methyl]-3-(2-oxopyrrolidin-1-yl)propanamide](/img/structure/B2887105.png)

![1-(2,6-Difluorophenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2887108.png)
![N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-nitrobenzamide](/img/structure/B2887109.png)
![3,4-dimethoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2887111.png)